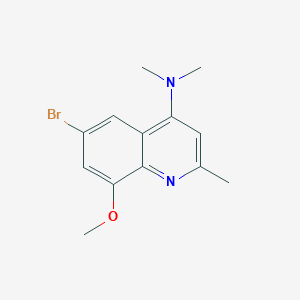
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline is an organic compound with the molecular formula C19H25N3 and a molecular weight of 295.42 g/mol It is characterized by the presence of a diazepane ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms
準備方法
The synthesis of 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline typically involves the reaction of 4-(1,4-diazepan-1-yl)benzaldehyde with aniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the diazepane ring or the aniline group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline involves its interaction with specific molecular targets and pathways within biological systems. The diazepane ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
類似化合物との比較
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline can be compared with other similar compounds, such as:
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)benzene: This compound has a similar structure but lacks the aniline group.
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)pyridine: This compound contains a pyridine ring instead of an aniline group.
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)phenol: This compound has a phenol group instead of an aniline group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
106027-37-6 |
|---|---|
分子式 |
C19H25N3 |
分子量 |
295.4 g/mol |
IUPAC名 |
4-[1-[4-(1,4-diazepan-1-yl)phenyl]ethyl]aniline |
InChI |
InChI=1S/C19H25N3/c1-15(16-3-7-18(20)8-4-16)17-5-9-19(10-6-17)22-13-2-11-21-12-14-22/h3-10,15,21H,2,11-14,20H2,1H3 |
InChIキー |
QYBCUVHPHXLGEL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N3CCCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)






![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)
![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)


